RB-90740 Activation Is Independent of P450 Reductase Activity, Unlike Tirapazamine
RB-90740's hypoxic toxicity does not correlate with intracellular P450 reductase levels, contrasting sharply with tirapazamine, whose activity is strongly correlated with the same enzyme [1][2]. While tirapazamine sensitivity shows a marked dependence on P450 reductase activity across breast cancer cell lines, the reduction of RB-90740 is instead mediated by cytochrome b5 reductase and P450 reductase, with no clear relationship between the levels of these enzymes and its ultimate cytotoxic effect [3]. This indicates that RB-90740 may retain efficacy in cell lines or tumors with low P450 reductase expression, where tirapazamine would be less effective.
| Evidence Dimension | Correlation of cytotoxicity with P450 reductase activity |
|---|---|
| Target Compound Data | No clear relationship between intracellular levels of P450 reductase or cytochrome b5 reductase and hypoxic toxicity [3]. |
| Comparator Or Baseline | Tirapazamine: strong correlation between P450 reductase activity and hypoxic toxicity across six human breast adenocarcinoma cell lines [1][2]. |
| Quantified Difference | RB-90740's activation is independent of P450 reductase levels, whereas tirapazamine's activation is dependent on P450 reductase levels. |
| Conditions | Murine liver microsomes for RB-90740 enzymology [3]; panel of six human breast adenocarcinoma cell lines for tirapazamine [1][2]. |
Why This Matters
This distinction is critical for researchers studying bioreductive activation in tumor models with heterogeneous P450 reductase expression, as RB-90740 provides a tool that is not confounded by this common resistance mechanism.
- [1] Patterson AV, et al. Importance of P450 reductase activity in determining sensitivity of breast tumour cells to the bioreductive drug, tirapazamine (SR 4233). Br J Cancer. 1995;72(5):1144-1150. doi:10.1038/bjc.1995.478 View Source
- [2] Patterson AV, et al. Overexpression of human NADPH:cytochrome c (P450) reductase confers enhanced sensitivity to both tirapazamine (SR 4233) and RSU 1069. Br J Cancer. 1997;76(10):1338-1345. doi:10.1038/bjc.1997.551 View Source
- [3] Barham HM, et al. Enzymology of the reduction of the novel fused pyrazine mono-n-oxide bioreductive drug, RB90740 roles for P450 reductase and cytochrome b5 reductase. Biochem Pharmacol. 1996;51(6):829-837. doi:10.1016/0006-2952(95)02257-0 View Source
